Cas no 2059914-95-1 (1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-)

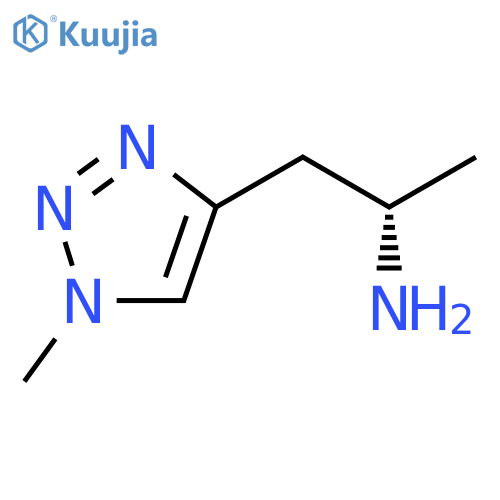

2059914-95-1 structure

商品名:1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-

CAS番号:2059914-95-1

MF:C6H12N4

メガワット:140.186280250549

CID:5153476

1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-

-

- インチ: 1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3/t5-/m0/s1

- InChIKey: PZSRJLZFQGEFSY-YFKPBYRVSA-N

- ほほえんだ: C(C1N=NN(C)C=1)[C@@H](N)C

1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-340724-0.5g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 0.5g |

$1014.0 | 2025-03-18 | |

| Enamine | EN300-340724-10.0g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 10.0g |

$4545.0 | 2025-03-18 | |

| Enamine | EN300-340724-0.25g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 0.25g |

$972.0 | 2025-03-18 | |

| Enamine | EN300-340724-1.0g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 1.0g |

$1057.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034655-1g |

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95% | 1g |

¥13622.0 | 2023-03-11 | |

| Enamine | EN300-340724-0.05g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 0.05g |

$888.0 | 2025-03-18 | |

| Enamine | EN300-340724-5.0g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 5.0g |

$3065.0 | 2025-03-18 | |

| Enamine | EN300-340724-0.1g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 0.1g |

$930.0 | 2025-03-18 | |

| Enamine | EN300-340724-2.5g |

(2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |

2059914-95-1 | 95.0% | 2.5g |

$2071.0 | 2025-03-18 |

1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)- 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

2059914-95-1 (1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-, (αS)-) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量